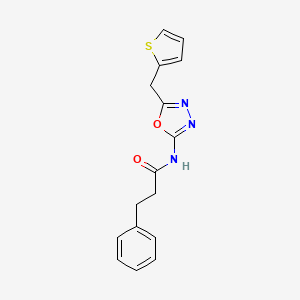

3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide

Descripción

Propiedades

IUPAC Name |

3-phenyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-14(9-8-12-5-2-1-3-6-12)17-16-19-18-15(21-16)11-13-7-4-10-22-13/h1-7,10H,8-9,11H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAQCGDVMOHDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Thiophene Group: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Sonogashira coupling, using thiophene derivatives and appropriate catalysts.

Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions or via Grignard reactions using phenyl magnesium bromide.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the oxadiazole ring or the amide group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of 1,2,4-oxadiazole, including 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide, exhibit promising anticancer properties. Studies have demonstrated that these compounds can selectively inhibit carbonic anhydrases (CAs), which are enzymes involved in tumor progression. For instance, certain derivatives showed nanomolar to picomolar inhibition against cancer-related CAs, suggesting their potential as anticancer agents .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Some derivatives have been shown to effectively inhibit HDAC activity at low concentrations, leading to increased apoptosis in cancer cells .

Drug Development

Lead Compounds:

The structural diversity of oxadiazole derivatives makes them suitable candidates for further development into lead compounds for drug discovery. The incorporation of thiophene moieties enhances the biological activity and selectivity of these compounds against specific targets within cancer cells. For example, modifications to the oxadiazole structure have led to significant improvements in cytotoxicity against various cancer cell lines .

Pharmacokinetics and Toxicology:

Studies on the pharmacokinetics of these compounds are essential for assessing their viability as therapeutic agents. Understanding their absorption, distribution, metabolism, and excretion (ADME) profiles will help determine their suitability for clinical applications. Preliminary toxicological assessments indicate that some derivatives exhibit manageable toxicity levels, making them promising candidates for further investigation .

Structure–Activity Relationship (SAR)

Optimization of Biological Activity:

The relationship between the chemical structure of 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide and its biological activity has been extensively studied. Variations in substituents on the oxadiazole ring and the phenyl group can significantly influence the compound's potency and selectivity against specific biological targets. This SAR analysis is crucial for guiding the synthesis of more effective derivatives with enhanced therapeutic profiles .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and binding affinity to its targets.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

Thiophene vs. Phenyl/Thiazole :

Sulfanyl vs. Sulfonyl Linkages :

Physicochemical Properties

Table 1: Molecular and Physical Properties

Observations :

- The target’s molecular weight (357.43 g/mol) is lower than sulfonyl-piperidinyl analogs (e.g., 7k: 535.06 g/mol ), suggesting improved bioavailability.

- Thiazole-substituted analogs (8e ) have lower melting points (117–118°C) compared to ethoxyphenyl derivatives (7l: 177–178°C ), indicating substituent-dependent crystallinity.

Table 2: Reported Bioactivities

Key Findings :

- Sulfonyl-piperidinyl analogs (7a–q ) show low hemolytic toxicity, suggesting the target’s sulfanyl group may similarly reduce erythrocyte damage.

Actividad Biológica

3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves several steps:

- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through the cyclization of thiophene derivatives with hydrazides under dehydrating conditions.

- Attachment of the Thiophen-2-yl Group : This step often employs coupling reactions, such as Suzuki or Stille coupling.

- Formation of the Amide Bond : Finally, the amide bond is formed through a condensation reaction involving carbodiimides or acid chlorides.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide. For instance:

- In vitro Cytotoxicity : The compound was tested against various cancer cell lines (e.g., MCF-7, HepG2, A549). Results indicated significant inhibition of cell proliferation with IC50 values comparable to established anticancer drugs .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide | MCF-7 | 0.65 |

| Sorafenib | MCF-7 | 7.91 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer progression:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth.

- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptotic cell death in cancer cells by activating caspase pathways and increasing p53 expression levels .

Case Studies

Several studies have documented the effectiveness of oxadiazole derivatives in cancer treatment:

- Study on Anticancer Activity : A series of oxadiazole derivatives were evaluated for their cytotoxic effects against human cancer cells. The results showed that compounds with similar structures to 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide exhibited potent anticancer activity .

- Molecular Docking Studies : These studies indicated strong binding affinity between the compound and targets such as VEGFR-2, suggesting a mechanism through which these compounds exert their anticancer effects .

Comparative Analysis

Comparative studies with other oxadiazole derivatives reveal that 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide possesses unique structural features that enhance its biological activity compared to related compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Phe-N-(5-Thiophen) | Contains thiophene and oxadiazole | High anticancer activity |

| Sorafenib | Multi-target kinase inhibitor | Established anticancer drug |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide, and how are intermediates characterized?

- Synthesis Steps :

- The oxadiazole core is typically synthesized via cyclization of thiosemicarbazides under acidic conditions (e.g., using POCl₃) .

- Thiophen-2-ylmethyl substitution is achieved through nucleophilic substitution or coupling reactions, often employing coupling agents like EDC/HOBt .

- Final propanamide linkage is formed via reaction of the oxadiazole amine with 3-phenylpropanoyl chloride in anhydrous DMF .

- Characterization :

- Intermediates and final products are validated using 1H/13C NMR (to confirm regiochemistry), FT-IR (amide C=O stretch ~1650 cm⁻¹), and HRMS (to verify molecular ion peaks) .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or HDAC inhibition) with IC₅₀ calculations using dose-response curves .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

Q. How do the compound’s physicochemical properties influence its bioavailability?

- Lipophilicity : Calculated logP values (e.g., using ChemDraw) guide solubility in DMSO/PBS buffers. High logP (>3) may necessitate solubilization aids (e.g., cyclodextrins) .

- Stability : Assess hydrolysis susceptibility of the oxadiazole ring in simulated gastric fluid (pH 2.0) via HPLC monitoring over 24 hours .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole-thiophene hybrid scaffold?

- Reaction Optimization :

- Temperature : Cyclization reactions require strict control (e.g., 80–100°C for POCl₃-mediated steps) to avoid side products .

- Catalysts : Use of microwave-assisted synthesis reduces reaction time (from 12 hrs to 30 mins) and improves yields by 15–20% .

- Purification : Gradient column chromatography (hexane:EtOAc 7:3 to 1:1) resolves regioisomeric impurities .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

- Target Validation :

- Perform molecular docking (AutoDock Vina) with cryo-EM structures of suspected targets (e.g., EGFR kinase) to validate binding poses .

- Use SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (KD values) and confirm target engagement .

- Data Reconciliation : Cross-validate cell-based assays with knockdown models (siRNA) to rule off-target effects .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Key Modifications :

| Position | Modification | Impact on Activity |

|---|---|---|

| Oxadiazole C-5 | Replacement of thiophen-2-ylmethyl with pyridyl | Enhanced solubility but reduced antimicrobial activity |

| Propanamide chain | Introduction of electron-withdrawing groups (e.g., -NO₂) | Increased COX-2 inhibition (IC₅₀ from 12 μM to 4.5 μM) |

- Methodology : Parallel synthesis of analogs using combinatorial chemistry followed by high-throughput screening .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics :

- Rodent Models : Oral administration (10 mg/kg) with plasma sampling over 24h for LC-MS/MS analysis (t₁/₂, Cmax) .

- Tissue Distribution : Radiolabeled compound (³H or ¹⁴C) tracking in liver, kidney, and brain .

- Toxicity : 28-day repeated dose study in rats (OECD 407) with histopathology and serum biochemistry .

Q. How can computational methods predict metabolic pathways and potential drug-drug interactions?

- Metabolism Prediction :

- CYP450 Metabolism : Use in silico tools (e.g., StarDrop, MetaSite) to identify likely oxidation sites (e.g., thiophene ring epoxidation) .

- Phase II Metabolism : Simulate glucuronidation using UMETRICS to predict conjugate formation .

- Interaction Risks : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates in human liver microsomes .

Methodological Notes

- Contradiction Management : Conflicting bioactivity data (e.g., varying IC₅₀ across assays) require orthogonal assay validation (e.g., SPR vs. fluorescence) .

- Advanced Characterization : X-ray crystallography of co-crystallized compound-target complexes resolves binding ambiguities .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.